molecular formula C10H9NO3 B048833 Methyl 6-hydroxy-1H-indole-2-carboxylate CAS No. 116350-38-0

Methyl 6-hydroxy-1H-indole-2-carboxylate

Cat. No. B048833
CAS RN: 116350-38-0
M. Wt: 191.18 g/mol
InChI Key: PFHGZEXEKZRMIP-UHFFFAOYSA-N
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Description

“Methyl 6-hydroxy-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 . It is a solid substance .


Molecular Structure Analysis

The InChI code for “Methyl 6-hydroxy-1H-indole-2-carboxylate” is 1S/C10H9NO3/c1-14-10(13)9-4-6-2-3-7(12)5-8(6)11-9/h2-5,11-12H,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Role in Synthesis of Indole Derivatives

Indole derivatives, including Methyl 6-hydroxy-1H-indole-2-carboxylate, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for their application as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .

Antiviral Activity

Methyl 6-hydroxy-1H-indole-2-carboxylate has shown inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L, indicating its potential as an antiviral agent .

Reactant for Preparation of Tryptophan Dioxygenase Inhibitors

This compound can be used as a reactant for the preparation of tryptophan dioxygenase inhibitors . These inhibitors are potential anticancer immunomodulators, highlighting the compound’s significance in cancer research .

Role in ITK Inhibitors

Methyl 6-hydroxy-1H-indole-2-carboxylate can be used in the synthesis of ITK inhibitors . ITK inhibitors are important in the field of immunology as they can regulate immune responses .

Antibacterial Agents

This compound can also be used in the synthesis of antibacterial agents , contributing to the fight against bacterial infections .

CB2 Cannabinoid Receptor Ligands

Methyl 6-hydroxy-1H-indole-2-carboxylate can be used in the synthesis of CB2 cannabinoid receptor ligands . These ligands are significant in the field of neuroscience and can be used to study various neurological disorders .

Inhibitors of Hepatitis C Virus NS5B Polymerase

This compound can be used in the synthesis of inhibitors of hepatitis C virus NS5B polymerase . This highlights its potential use in antiviral research, specifically targeting hepatitis C .

Role in Synthesis of Pyrrolizidine Alkaloid

Methyl 6-hydroxy-1H-indole-2-carboxylate can be used as a reactant for the synthesis of the pyrrolizidine alkaloid . Pyrrolizidine alkaloids have various biological activities and are found in many plants .

Safety And Hazards

“Methyl 6-hydroxy-1H-indole-2-carboxylate” is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 6-hydroxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)9-4-6-2-3-7(12)5-8(6)11-9/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHGZEXEKZRMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441379
Record name Methyl 6-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-hydroxy-1H-indole-2-carboxylate

CAS RN

116350-38-0
Record name Methyl 6-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-hydroxy-1H-indole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

0.144 ml (2.70 mmol) of concentrated sulfuric acid is added, at ambient temperature, to a solution of 5.98 g (33.75 mmol) of 6-hydroxy-1H-indole-2-carboxylic acid in 350 ml of methanol. The mixture is refluxed for 9 days and the reaction mixture is then concentrated to dryness under reduced pressure. The residue obtained is taken up in water and alkalinized to pH9 with a 38% potassium hydroxide solution, and the product is then extracted 6 times with ethyl acetate. The organic phases are combined and then dried over anhydrous magnesium sulfate, filtered, and concentrated to dryness under reduced pressure, to give 5.81 g of methyl 6-hydroxy-1H-indole-2-carboxylate in the form of a brown solid.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a dichloromethane (10 mL) solution of 6-methoxy-1H-indole-2-carboxylic acid methyl ester (500 mg, 2.44 mmol) was added boron tribromide (12.2 mL, 12.2 mmol) at −78° C., which was stirred for 50 minutes at 0° C. under nitrogen atmosphere. To the reaction solution was added water at 0° C. followed by extraction with ethyl acetate. The organic layer was washed with sat. NaCl followed by drying over anhydrous magnesium sulfate and filtering. The filtrate was concentrated under a reduced pressure and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=1:1) to obtain the title compound (395 mg, 85%) as a white solid.
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Synthesis routes and methods IV

Procedure details

A 2M solution of trimethylsilyldiazomethane in hexanes was added to a solution of 6-hydroxy-1H-indole-2-carboxylic acid (0.500 g, 2.82 mmol) in MeOH until the solution remained yellow in color. The solution was stirred at RT until the starting material was consumed as evident by TLC. The reaction mixture was partitioned between water and EtOAc then the organic layer was separated, dried over MgSO4, filtered and concentrated. Purification was accomplished by column chromatography (EtOAc/hexanes) to afford the title compound (0.464 g, 86% yield). 1H NMR (400 MHz, Acetone-d6): δ ppm 10.55 (br. s., 1H), 8.32 (s, 1H), 7.50 (d, 1H), 7.09 (d, 1H), 6.95 (d, 1H), 6.74 (dd, 1H), 3.85 (s, 3H). MS m/z=191.9 (M+1).
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86%

Synthesis routes and methods V

Procedure details

To a solution of 6-hydroxy-1H-indole-2-carboxylic acid (5.0 g, 28.2 mmol) in MeOH (250 mL) was added concentrated HCl (3 mL) and the reaction mixture was heated (90° C., 3 h). The reaction mixture was cooled (rt) and concentrated in vacuo. The resulting residue was partitioned between EtOAc (50 mL) and H2O (200 mL). The organic layer was separated and the aqueous layer was extracted with EtOAc (2×200 mL). The organic layer was dried, filtered and concentrated in vacuo to provide the title compound as a yellow solid (4.2 g, 77%). MS (ESI): mass calcd. for C10H9NO3, 191.1; m/z found, 192.1 [M+H]+.
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5 g
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3 mL
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250 mL
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77%

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